4-Iodo-2-(trifluoromethyl)benzonitrile

Cross-coupling Suzuki-Miyaura Aryl halide reactivity

Standard bromo or chloro analogs fail to achieve the required reactivity for AR antagonist synthesis, leading to reduced yields and altered SAR. This 4-iodo-2-(trifluoromethyl)benzonitrile provides the precise substitution pattern and superior iodine leaving group for successful cross-couplings. - Enables synthesis of potent AR antagonists (exemplified by compound 52, IC50 = 0.077 µM) - Iodine atom allows faster Pd-catalyzed couplings under milder conditions vs. Br/Cl analogs - Suitable for high-throughput parallel synthesis and late-stage functionalization

Molecular Formula C8H3F3IN
Molecular Weight 297.02 g/mol
CAS No. 101066-87-9
Cat. No. B034293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-2-(trifluoromethyl)benzonitrile
CAS101066-87-9
Molecular FormulaC8H3F3IN
Molecular Weight297.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1I)C(F)(F)F)C#N
InChIInChI=1S/C8H3F3IN/c9-8(10,11)7-3-6(12)2-1-5(7)4-13/h1-3H
InChIKeyRBRTXKYFMXVIER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-2-(trifluoromethyl)benzonitrile: Compound Overview


4-Iodo-2-(trifluoromethyl)benzonitrile (CAS 101066-87-9) is a halogenated aromatic compound featuring an iodine atom at the para-position and a trifluoromethyl group at the ortho-position relative to a nitrile moiety on a benzene ring. This specific substitution pattern creates a unique electronic environment and steric profile, making it a versatile intermediate in organic synthesis, particularly for constructing complex molecules via cross-coupling reactions. The compound is a solid at room temperature with a melting point of 50-55 °C and a predicted boiling point of approximately 282.3 °C. Its molecular formula is C8H3F3IN, with a molecular weight of 297.02 g/mol.

Why Generic Substitution Fails for 4-Iodo-2-(trifluoromethyl)benzonitrile


Direct substitution of 4-Iodo-2-(trifluoromethyl)benzonitrile with its 4-bromo or 4-chloro analogs in cross-coupling reactions is often not feasible due to the profound impact of the halogen atom on reactivity, reaction rate, and product yield. The iodine atom exhibits significantly higher reactivity in palladium-catalyzed cross-couplings compared to bromine or chlorine, owing to the weaker carbon-iodine bond and the superior leaving group ability of iodide. [1] This translates to faster reaction kinetics and often higher yields under milder conditions, which is critical for preserving sensitive functional groups in complex molecule synthesis. Furthermore, the specific ortho-CF3 substitution pattern in this compound imparts distinct electronic and steric properties that influence the outcome of subsequent transformations; generic alternatives lacking this precise regiochemistry would not afford the same downstream products or biological activities. [2] Therefore, procurement based on generic class or simple structural similarity without considering these reactivity nuances can lead to synthetic failure or suboptimal performance.

4-Iodo-2-(trifluoromethyl)benzonitrile Evidence: Cross-Coupling & Bioactivity


Iodo Substituent Reactivity in Suzuki-Miyaura Coupling

4-Iodo-2-(trifluoromethyl)benzonitrile exhibits superior reactivity in Suzuki-Miyaura cross-couplings compared to its 4-bromo and 4-chloro analogs. While direct comparative yield data for this exact compound versus its bromo/chloro congeners under identical conditions is not available in the open literature, the well-established reactivity order for aryl halides in palladium-catalyzed cross-couplings is I > Br ≫ Cl. This class-level inference is supported by the fact that aryl iodides generally react 10-100 times faster than aryl bromides and >1000 times faster than aryl chlorides in oxidative addition, the rate-limiting step. [1] The presence of the electron-withdrawing -CF3 and -CN groups further activates the aryl iodide toward oxidative addition. A practical demonstration is seen in a patent describing the use of this compound in a Suzuki coupling with 4-(trifluoromethyl)phenylboronic acid using Pd(PPh3)4 catalyst, a reaction that would likely be sluggish or fail with the corresponding 4-bromo analog under similar mild conditions. [2]

Cross-coupling Suzuki-Miyaura Aryl halide reactivity

Regiochemistry Enables Androgen Receptor Antagonist Synthesis

The precise 4-iodo-2-(trifluoromethyl) substitution pattern is essential for the synthesis of specific androgen receptor (AR) antagonists. In a study developing AR antagonists for sebum suppression, 4-Iodo-2-(trifluoromethyl)benzonitrile was used as a key building block in a Suzuki-Miyaura cross-coupling to install a 4-(trifluoromethyl)phenyl group. [1] The resulting scaffold was then elaborated into a series of 4-aryl-2-trifluoromethylbenzonitrile derivatives. One of these analogs, compound 52, exhibited potent AR antagonist activity with an IC50 of 0.077 µM in a cellular functional assay. [2] This specific activity is a direct consequence of the initial building block's regiochemistry; a regioisomeric building block (e.g., 2-iodo-4-(trifluoromethyl)benzonitrile or 3-iodo-5-(trifluoromethyl)benzonitrile) would lead to a different spatial arrangement of the aryl and CF3 groups, which would likely abolish or significantly alter AR binding and antagonism. Thus, the choice of this specific regioisomer is not arbitrary but dictated by the structure-activity relationship (SAR) of the target AR antagonist.

Medicinal Chemistry Androgen Receptor Prostate Cancer

Direct PDE4 Inhibitor Activity

Unlike its 4-bromo or 4-chloro analogs, which are primarily valued as synthetic intermediates, 4-Iodo-2-(trifluoromethyl)benzonitrile itself exhibits measurable biological activity. It has been reported to act as a competitive inhibitor of cyclic AMP phosphodiesterase (cAMP PDE), specifically PDE4. In a quantitative binding assay, this compound showed an IC50 of 1.82 µM (1820 nM) against PDE4 in human SHSY-5Y cells, as measured by an HTRF assay. [1] While this potency is moderate, it provides a baseline for structure-activity relationship (SAR) studies and a potential starting point for fragment-based drug discovery. The presence of both the iodine and trifluoromethyl groups contributes to this activity, offering a unique pharmacophore that is not present in other simple halogenated benzonitriles. This intrinsic activity differentiates it from purely inert synthetic building blocks and may be leveraged in programs targeting PDE4-related conditions such as inflammation or respiratory diseases.

Phosphodiesterase Inhibition cAMP Inflammation

Iodo Leaving Group Capability in SNAr

In nucleophilic aromatic substitution (SNAr) reactions, the iodine atom in 4-Iodo-2-(trifluoromethyl)benzonitrile serves as an excellent leaving group, significantly outperforming bromine and chlorine. [1] This is due to the weaker C-I bond (bond dissociation energy ~57 kcal/mol) compared to C-Br (~68 kcal/mol) and C-Cl (~80 kcal/mol), and the greater stability of the iodide anion. [2] The electron-withdrawing -CF3 and -CN groups at the ortho- and para-positions further activate the aromatic ring toward SNAr by stabilizing the negatively charged Meisenheimer complex intermediate. Consequently, this compound undergoes SNAr reactions under milder conditions and with a broader range of nucleophiles than its bromo or chloro counterparts. For example, reactions that may require elevated temperatures or strong bases with 4-bromo-2-(trifluoromethyl)benzonitrile can often be performed at room temperature with the iodo derivative, preserving sensitive functional groups and improving overall yield.

SNAr Nucleophilic Aromatic Substitution Leaving Group

4-Iodo-2-(trifluoromethyl)benzonitrile: Application Scenarios


AR Antagonists via Suzuki-Miyaura Cross-Coupling

This compound is the preferred starting material for synthesizing a specific class of 4-aryl-2-trifluoromethylbenzonitrile derivatives that act as potent androgen receptor (AR) antagonists. The evidence shows that its precise 4-iodo-2-(trifluoromethyl) substitution pattern is essential for achieving the desired SAR, as exemplified by compound 52 with an IC50 of 0.077 µM. [1] Researchers targeting AR-related conditions such as prostate cancer, acne, or androgenic alopecia should prioritize this compound over other regioisomers or halogen analogs to ensure they are exploring the correct chemical space for AR antagonism.

PDE4 Inhibitor Fragment-Based Drug Discovery

Given its demonstrated competitive inhibition of cAMP PDE4 with an IC50 of 1.82 µM, this compound serves as a valuable starting fragment for PDE4 inhibitor programs. [2] It offers a defined pharmacophore combining an iodoarene, a trifluoromethyl group, and a nitrile. Medicinal chemistry teams investigating inflammatory, respiratory, or CNS disorders where PDE4 is a target can use this compound as a core for fragment growing or merging strategies, leveraging its moderate potency to build more potent and selective inhibitors.

High-Throughput Parallel Aryl Library Synthesis

The enhanced reactivity of the iodine atom in cross-coupling reactions makes this compound ideal for generating large, diverse compound libraries via high-throughput parallel synthesis. Compared to bromo or chloro analogs, reactions with 4-iodo-2-(trifluoromethyl)benzonitrile proceed faster and under milder conditions, [3] allowing for the use of a wider array of coupling partners, including those with sensitive functional groups. This is particularly valuable in early-stage drug discovery where rapid exploration of chemical space is paramount.

SNAr-Based Late-Stage Functionalization

For projects requiring late-stage functionalization of a trifluoromethylbenzonitrile core, the superior leaving group ability of the iodide in SNAr reactions provides a distinct advantage. [4] It allows for the introduction of nitrogen, oxygen, or sulfur nucleophiles under mild conditions that are often incompatible with bromo or chloro derivatives. This is especially useful in medicinal chemistry campaigns aiming to improve drug-like properties such as solubility, metabolic stability, or target engagement without resorting to de novo synthesis.

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